molecular formula C19H20N4O5S2 B2981053 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide CAS No. 307505-02-8

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

Cat. No. B2981053
CAS RN: 307505-02-8
M. Wt: 448.51
InChI Key: COVWXBBQLPYYRS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives, such as the one you’re interested in, are a group of compounds that have been studied for their wide range of biological activities . They have been found to exhibit antimicrobial, anticonvulsant, antiviral, antihypertensive, and other activities .


Synthesis Analysis

While the specific synthesis process for your compound isn’t available, 1,3,4-thiadiazole derivatives are generally synthesized using various starting materials. For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .

Scientific Research Applications

Antimicrobial Activity

A study on sulfonamides containing related chemical scaffolds demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-sensitive and resistant Staphylococcus aureus, as well as Mycobacterium kansasii. These findings suggest potential applications in developing new antibacterial agents (Krátký et al., 2012).

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related, has shown that these compounds are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is crucial for exploring therapeutic strategies against cancer, as GLS plays a significant role in cancer cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVWXBBQLPYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide

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